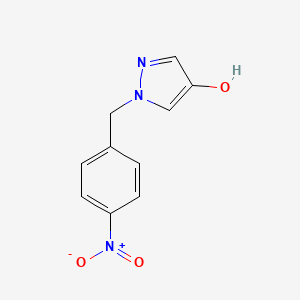
1-(4-Nitrobenzyl)-1H-pyrazol-4-ol
Overview
Description
The compound “1-(4-Nitrobenzyl)-1H-pyrazol-4-ol” is a derivative of benzyl alcohol substituted at the para-position by a nitro group . It is a member of the class of benzyl alcohols and a C-nitro compound . It is also related to 4-(4-Nitrobenzyl)pyridine .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction analysis . The compound crystallizes in the triclinic crystal class in the space group P1 . The compound exhibits inter-molecular hydrogen bonding of the type C-H…N .Chemical Reactions Analysis
A chemical activation system (CAS) designed to mimic the mammalian mixed-function oxidase enzymes was found to activate target compounds to reactive electrophiles . Activated compounds were assayed by reaction with 4-(4-nitrobenzyl)pyridine (NBP), a model nucleophile of 7-alkylguanine of nucleic acids .Scientific Research Applications
Synthesis and Structural Investigations
1-(4-Nitrobenzyl)-1H-pyrazol-4-ol and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For example, the reaction of nitrobenzyl bromide with dimethyl pyrazole-3, 5-dicarboxylate can lead to the synthesis of 5H-pyrazolo[5, 1-c][1, 4]benzodiazepine, a tricyclic system with potential applications in medicinal chemistry (Cecchi & Filacchioni, 1983).
Compounds like this compound are involved in the synthesis of novel azo Schiff bases, which are characterized using various spectroscopic methods and have potential applications in fields like dye chemistry and materials science (Özkınalı et al., 2018).
Chemical Analysis and Properties
- Detailed structural analysis and theoretical investigations of similar pyrazole compounds have been conducted, providing insights into their molecular geometry, vibrational frequencies, and chemical properties. Such studies are crucial for understanding the reactivity and potential applications of these compounds (Evecen et al., 2016).
Potential Pharmaceutical Applications
- Certain derivatives of this compound have been studied for their potential pharmaceutical applications, including anti-inflammatory and analgesic activities. These studies are vital for developing new therapeutic agents (Sreenivasa & Shankar, 2013).
Chemical Synthesis and Reactivity
The reactivity of this compound derivatives in chemical reactions such as hydrogenation has been explored, contributing to the synthesis of various compounds with potential industrial and pharmaceutical applications (Xu et al., 2020).
Research on the reaction of 4-(o-Nitrobenzylidene)-3,5-dimethylisopyrazole with acyl chlorides shows the versatility of nitrobenzyl-pyrazole compounds in organic synthesis, leading to various derivatives with potential applications in pharmaceutical chemistry (Kurihara et al., 1976).
Safety and Hazards
Future Directions
In terms of future directions, there is a growing interest in developing general and versatile synthetic methods for benzofuran derivatives . Additionally, the potential of these compounds to serve as hypoxia-targeting prodrugs is being explored . The development of useful amyloid-specific imaging agents is another area of interest .
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-1-3-9(4-2-8)13(15)16/h1-5,7,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLVQDGFYUJDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



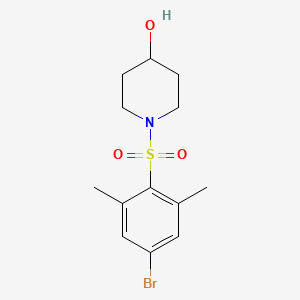


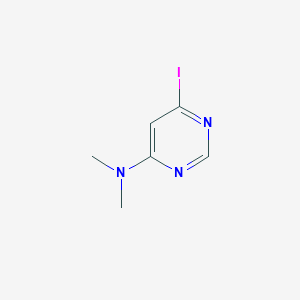


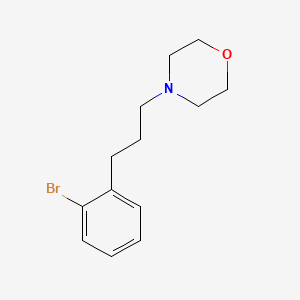


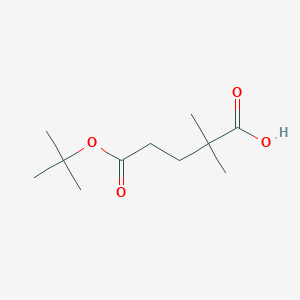
![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)
![ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408859.png)

